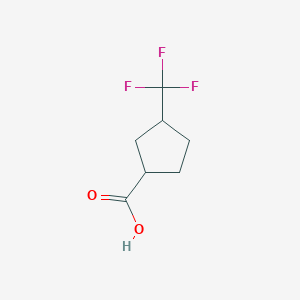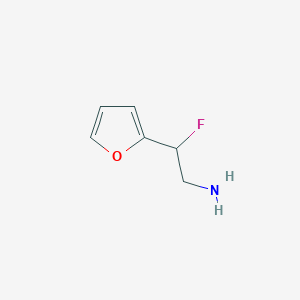
3-Fluoropyrrolidine-3-carboxamide
概要
説明
Molecular Structure Analysis
The molecular formula of 3-Fluoropyrrolidine-3-carboxamide is C5H9FN2O. The molecular weight is 132.14 g/mol.科学的研究の応用
Synthesis and Medicinal Applications
- 4-Fluoropyrrolidine derivatives have been identified as useful synthons in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. A method for synthesizing N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides by double fluorination of N-protected (2S,4R)-4-hydroxyproline has been developed, leading to intermediates like 4-fluoropyrrolidine-2-carboxamides in excellent yields. This demonstrates the utility of fluoropyrrolidine derivatives in drug synthesis (R. Singh & T. Umemoto, 2011).
Aminofluorination and Bioactivation Studies
- Boron trifluoride etherate has been shown to act as an efficient fluorinating agent in aminofluorination reactions, producing 3-fluoropyrrolidines. This process involves a carbocation intermediate, suggesting a pathway for synthesizing fluorinated pyrrolidines (Jian Cui et al., 2014).
- The metabolic activation of dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs containing a fluoropyrrolidine moiety has been studied, showing time- and NADPH-dependent irreversible binding to rat liver microsomal protein. This indicates the formation of chemically reactive intermediates, providing insight into the metabolic fate of fluoropyrrolidine-containing drugs (S. Xu et al., 2004).
Synthetic Methodologies and Intermediates
- The synthesis of 3-fluoropyrrolidines has been achieved through various methods, including the rearrangement of 2-hydroxyalkylazetidines and intramolecular aminofluorination reactions. These methodologies underscore the versatility of fluoropyrrolidines as intermediates in organic synthesis (B. Drouillat et al., 2008).
Novel Anticancer Compounds
- N-(Ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects on breast cancer cell lines, with some compounds showing significant activity. This highlights the potential of fluoropyrrolidine derivatives in the development of new anticancer agents (William E. Butler et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, (S)-3-Fluoropyrrolidine hydrochloride, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
The pyrrolidine ring, which is present in 3-Fluoropyrrolidine-3-carboxamide, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound likely lies in further exploration of its biological activities and potential applications in various fields of research and industry.
作用機序
Target of Action
It’s known that carboxamide moieties in similar compounds can form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Mode of Action
It’s known that the presence of a carboxamide moiety in similar compounds can cause hydrogen bonds with various enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
It’s known that similar compounds with a carboxamide moiety can inhibit the activity of various enzymes and proteins, affecting their associated biochemical pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 13214 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that similar compounds with a carboxamide moiety can inhibit the activity of various enzymes and proteins, potentially leading to a range of molecular and cellular effects .
生化学分析
Biochemical Properties
3-Fluoropyrrolidine-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in the compound enhances its binding affinity to certain enzymes, leading to potential enzyme inhibition or activation. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and proteases. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular proliferation and differentiation . Additionally, the compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorine atom in the compound enhances its binding affinity to target enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of kinases by binding to their active sites and preventing substrate phosphorylation . This inhibition can result in downstream effects on cell signaling and gene expression. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time due to its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and changes in cellular metabolism . In vivo studies have also demonstrated that the compound can have long-term effects on tissue function and organismal health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular function without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage and administration regimen .
特性
IUPAC Name |
3-fluoropyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN2O/c6-5(4(7)9)1-2-8-3-5/h8H,1-3H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZXELKWRSKEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




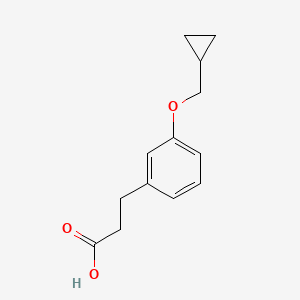
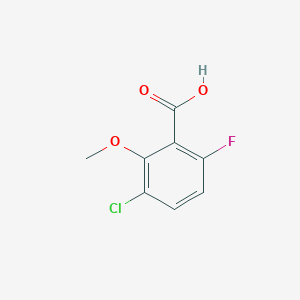


![N,2-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B1470317.png)
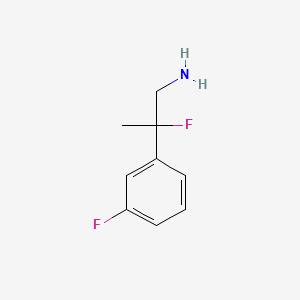
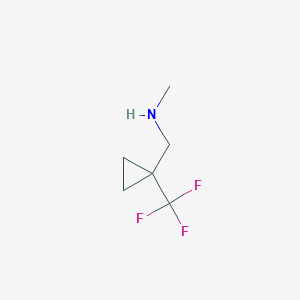
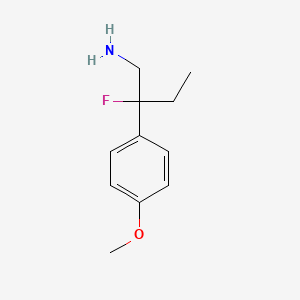
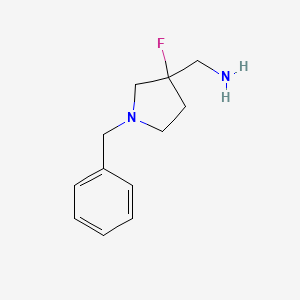
![2-(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1470326.png)
![4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1470330.png)
